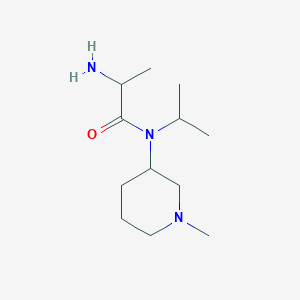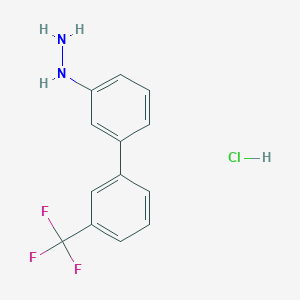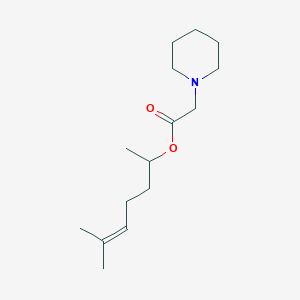
1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a central 2,4,6-trimethylbenzene core, which is symmetrically substituted with three methylene bridges, each connecting to a 4-carboxypyridin-1-ium group. The presence of bromide ions balances the charge of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide typically involves a multi-step process:
Formation of the Central Core: The central 2,4,6-trimethylbenzene core is synthesized through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Methylene Bridges: The next step involves the formation of methylene bridges. This can be achieved by reacting the trimethylbenzene core with formaldehyde under acidic conditions to form the tris(methylene) derivative.
Introduction of 4-Carboxypyridin-1-ium Groups: The final step involves the reaction of the tris(methylene) derivative with 4-carboxypyridine in the presence of a strong acid such as hydrobromic acid to form the desired compound. The bromide ions are introduced during this step to balance the charge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboxypyridin-1-ium groups to their corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous solutions of nucleophiles such as sodium chloride or sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted anions such as chloride, iodide, or hydroxide.
Aplicaciones Científicas De Investigación
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide depends on its specific application:
Biological Imaging: The compound’s fluorescent properties allow it to bind to specific biological targets, enabling visualization under a fluorescence microscope.
Therapeutic Applications: The compound may interact with cellular components, such as DNA or proteins, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide can be compared with other similar compounds:
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) chloride: Similar structure but with chloride ions instead of bromide ions. The substitution of bromide with chloride can affect the compound’s solubility and reactivity.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) iodide: Similar structure but with iodide ions. The larger iodide ions can influence the compound’s interactions with other molecules.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) hydroxide: Similar structure but with hydroxide ions
The uniqueness of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide lies in its specific combination of structural features and the presence of bromide ions, which can influence its chemical and physical properties.
Propiedades
Fórmula molecular |
C30H30Br3N3O6 |
|---|---|
Peso molecular |
768.3 g/mol |
Nombre IUPAC |
1-[[3,5-bis[(4-carboxypyridin-1-ium-1-yl)methyl]-2,4,6-trimethylphenyl]methyl]pyridin-1-ium-4-carboxylic acid;tribromide |
InChI |
InChI=1S/C30H27N3O6.3BrH/c1-19-25(16-31-10-4-22(5-11-31)28(34)35)20(2)27(18-33-14-8-24(9-15-33)30(38)39)21(3)26(19)17-32-12-6-23(7-13-32)29(36)37;;;/h4-15H,16-18H2,1-3H3;3*1H |
Clave InChI |
PHEWCXARXHHZNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C[N+]2=CC=C(C=C2)C(=O)O)C)C[N+]3=CC=C(C=C3)C(=O)O)C)C[N+]4=CC=C(C=C4)C(=O)O.[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


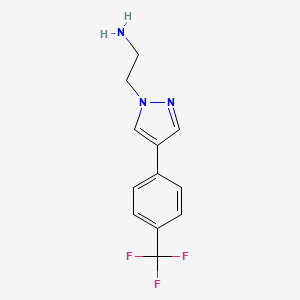
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)
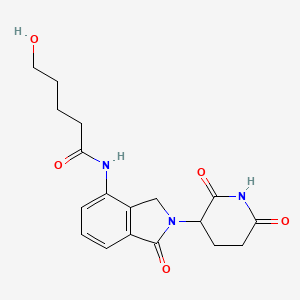


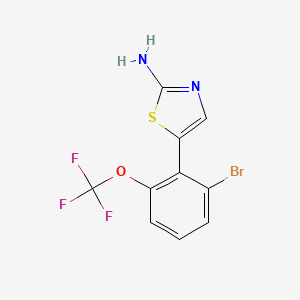
![2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)
